molecular formula C32H22O4S B12651658 Sulfotrinaphthyleneofuran CAS No. 94335-68-9

Sulfotrinaphthyleneofuran

Cat. No.: B12651658
CAS No.: 94335-68-9
M. Wt: 502.6 g/mol
InChI Key: CCIFAFWTXYRLPC-UHFFFAOYSA-N
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Description

Sulfotrinaphthyleneofuran is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of sulfotrinaphthyleneofuran involves multiple steps and specific reaction conditions. One common synthetic route includes the sulfonation of naphthalene derivatives followed by cyclization with furan. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the sulfonated intermediate. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Sulfotrinaphthyleneofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents. .

Scientific Research Applications

Sulfotrinaphthyleneofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfotrinaphthyleneofuran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or alteration of cellular processes .

Comparison with Similar Compounds

Sulfotrinaphthyleneofuran can be compared to other similar compounds, such as sulfonated naphthalene derivatives and furan-based compounds. What sets this compound apart is its unique combination of a sulfonated naphthalene moiety with a furan ring, which imparts distinct chemical and biological properties. Similar compounds include sulfonaphthalene, furan-2-sulfonic acid, and naphthofuran derivatives .

Properties

CAS No.

94335-68-9

Molecular Formula

C32H22O4S

Molecular Weight

502.6 g/mol

IUPAC Name

28-oxaoctacyclo[20.11.0.02,11.04,9.012,21.014,19.024,32.025,29]tritriaconta-1(22),2(11),3,9,12,14,16,18,20,23,25(29),26,30,32-tetradecaene-27-sulfonic acid

InChI

InChI=1S/C32H22O4S/c33-37(34,35)32-17-30-23-16-29-27-14-21-8-4-3-6-19(21)12-25(27)24-11-18-5-1-2-7-20(18)13-26(24)28(29)15-22(23)9-10-31(30)36-32/h3-4,6,8-17H,1-2,5,7H2,(H,33,34,35)

InChI Key

CCIFAFWTXYRLPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C4=CC5=CC=CC=C5C=C4C6=C3C=C7C=CC8=C(C7=C6)C=C(O8)S(=O)(=O)O

Origin of Product

United States

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